Cas no 1355192-81-2 (1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine)
1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine
- 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine
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- Inchi: 1S/C15H25N3/c1-3-14(16)13-11-17-15(10-12(13)2)18-8-6-4-5-7-9-18/h10-11,14H,3-9,16H2,1-2H3
- InChI Key: KULAJEIKFXYWIF-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C)C(=CN=2)C(CC)N)CCCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 236
- XLogP3: 2.7
- Topological Polar Surface Area: 42.2
1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292276-1g |
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine |
1355192-81-2 | 97% | 1g |
$1122 | 2021-06-09 | |
| Chemenu | CM292276-1g |
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine |
1355192-81-2 | 97% | 1g |
$*** | 2023-04-03 |
1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine
Professional Introduction to Compound with CAS No. 1355192-81-2 and Product Name: 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine
Compound with the CAS number 1355192-81-2 and the product name 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both azepane and pyridine moieties in its framework suggests a unique combination of pharmacological properties that make it a promising candidate for further investigation.
The molecular architecture of 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine is a testament to the ingenuity of modern synthetic chemistry. The azepane ring, a seven-membered heterocyclic compound, contributes to the compound's stability and flexibility, while the pyridine ring introduces basicity and potential interactions with biological targets. The propylamine side chain further enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.
Recent research in the field of medicinal chemistry has highlighted the importance of hybrid molecules that combine different pharmacophoric elements. The compound 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine exemplifies this trend by integrating multiple functional groups into a single molecule. This approach has led to the discovery of several novel therapeutic agents with improved efficacy and reduced side effects. The structural features of this compound make it a valuable tool for exploring new drug targets and developing innovative treatment strategies.
In particular, the azepane moiety has been studied for its potential role in modulating central nervous system activity. Azepane derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with specific neurotransmitter systems. The presence of this moiety in 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine suggests that it may have similar properties, making it a candidate for further investigation in neuropharmacology.
The pyridine ring in 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine adds another layer of complexity to its pharmacological profile. Pyridine derivatives are well-known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The combination of azepane and pyridine in this compound may lead to synergistic effects, enhancing its therapeutic potential. Additionally, the methyl group at position 4 of the pyridine ring may influence the compound's metabolic stability and binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. 1-(6-Azepan-1-yl-4-methyl-pyridin-3-yl)-propylamine has been subjected to virtual screening using various computational methods, which have suggested potential activity against several disease-related targets. These findings provide a strong rationale for conducting further experimental studies to validate these predictions.
The synthesis of 1-(6-Azepan-1-yi]-4-methyl-pyridin'- propyla mine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of both azepane and pyridine precursors, requiring precise control over reaction conditions. The successful preparation of this compound demonstrates the expertise of modern synthetic chemists in constructing complex molecular frameworks.
The pharmacological evaluation of 1-(6-Azepan-l'- yl -4-methyl-pyridin -3 - yl) - propyla mine is ongoing, with initial studies focusing on its interaction with target proteins and enzymes. Preliminary results have shown promising activity against certain disease-related pathways, suggesting that this compound may have therapeutic value. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties.
The development of novel pharmaceutical agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. 1-(6-Azepan-l'- yl -4-methyl-pyridin -3 - yl) - propyla mine serves as an excellent example of how advances in chemical synthesis can lead to new therapeutic opportunities. By combining different pharmacophoric elements into a single molecule, researchers can create compounds with unique properties that may not be achievable with existing drugs.
Future research on 1-(6-Azepan-l'- yl -4-methyl-pyridin -3 - yl) - propyla mine will focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Additionally, efforts will be made to develop analogs with enhanced efficacy and reduced side effects. The insights gained from these studies will contribute to our understanding of drug design principles and accelerate the development of new treatments for various diseases.
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